molecular formula C19H21NO2 B485262 2-benzoyl-N-isopentylbenzamide CAS No. 923557-36-2

2-benzoyl-N-isopentylbenzamide

Cat. No.: B485262
CAS No.: 923557-36-2
M. Wt: 295.4g/mol
InChI Key: MZVFUHADNRFYLC-UHFFFAOYSA-N
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Description

2-Benzoyl-N-isopentylbenzamide (CAS Reg. No. 923557-36-2) is a benzamide derivative with the molecular formula C₁₉H₂₁NO₂ (molecular weight: 295.38 g/mol). Its structure comprises a benzamide core substituted with a benzoyl group at the 2-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their stability and hydrogen-bonding capabilities .

Properties

CAS No.

923557-36-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4g/mol

IUPAC Name

2-benzoyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C19H21NO2/c1-14(2)12-13-20-19(22)17-11-7-6-10-16(17)18(21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)

InChI Key

MZVFUHADNRFYLC-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-isopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-isopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide nitrogen under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-benzoyl-N-isopentylbenzamide with compounds sharing structural or functional similarities, including benzoate esters and other C₁₉H₂₁NO₂ isomers:

Compound Name CAS # Molecular Formula Functional Group Key Substituents
2-Benzoyl-N-isopentylbenzamide 923557-36-2 C₁₉H₂₁NO₂ Benzamide Benzoyl (2-position), isopentyl
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Benzoate ester Phenyl, benzoyloxy
Methyl benzoate 93-58-3 C₈H₈O₂ Benzoate ester Methyl, benzoyloxy
P-Acetoxybenzylidene P-butylaniline 36395-07-0 C₁₉H₂₁NO₂ Aniline derivative Acetoxy, butyl
Key Observations:
  • Lipophilicity : The isopentyl substituent increases lipophilicity compared to smaller alkyl chains (e.g., methyl in methyl benzoate) or aromatic groups (e.g., phenyl in phenyl benzoate), which may enhance membrane permeability in biological systems .
  • Isomeric Differences: Despite sharing the molecular formula C₁₉H₂₁NO₂ with P-acetoxybenzylidene P-butylaniline, the aniline derivative lacks the amide bond, leading to distinct reactivity and solubility profiles .

Physicochemical and Application-Based Comparisons

Solubility and Stability:
  • Amides vs. Esters : Benzamides like 2-benzoyl-N-isopentylbenzamide generally exhibit lower solubility in polar solvents compared to benzoate esters due to reduced polarity. However, their hydrolytic stability is superior, making them preferable in prolonged-release formulations .
  • Branched vs. Straight-Chain Alkyl Groups: The isopentyl group in 2-benzoyl-N-isopentylbenzamide may improve solubility in non-polar solvents compared to straight-chain analogs (e.g., n-pentyl derivatives), as branching disrupts crystalline packing .

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